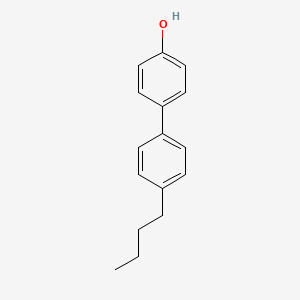

4-(4-Butylphenyl)phenol

描述

Contextualization within Organic and Materials Chemistry Research

Phenylphenols are a class of aromatic compounds that feature a hydroxyl group attached to a biphenyl (B1667301) scaffold. These molecules are of considerable interest in both organic and materials chemistry. They serve as valuable intermediates in organic synthesis and are known to undergo oxidative polymerization, a characteristic typical of phenols. nih.gov The electrochemical study of phenylphenol isomers in various solvents has demonstrated their capacity to form polymer deposits, highlighting their role in developing new materials. nih.gov The fundamental structure of phenylphenols, combining a phenol (B47542) and a biphenyl unit, makes them versatile building blocks for more complex molecular architectures. Research into derivatives, such as those with sterically hindered phenol fragments, has led to the synthesis of novel heterocyclic systems like 1,2,4-triazoles, which are explored for their potential properties. tandfonline.com

Importance of Biphenyl and Phenylphenol Scaffolds in Advanced Materials Science Research

The biphenyl scaffold is a foundational structure in materials science, particularly for liquid crystal monomers (LCMs). diva-portal.org LCMs are synthesized organic chemicals, often with a diphenyl backbone, where hydrogen atoms are replaced by various functional groups. diva-portal.org This structural motif is critical for materials that exhibit a phase between liquid and solid crystals, a property essential for liquid crystal displays (LCDs). diva-portal.org The addition of a hydroxyl group, creating a phenylphenol scaffold, introduces new functionalities. This scaffold is used to create ligands for transition metal complexes, such as vanadium(III) complexes, resulting in materials with specific magnetic and spectral properties. tubitak.gov.tr

The phenylphenol structure is also integral to the development of advanced polymers. For instance, they can be used to create poly(phenylphenols) which have applications in chemical sensing. nih.gov Furthermore, related structures like 4-tert-butylphenol (B1678320) are employed to control the molecular weight of polymers such as epoxy resins and polycarbonates, where they act as chain stoppers. wikipedia.org The ability to modify the biphenylphenol backbone, for example through C(sp2)−H arylation using the alcohol as a directing group, offers a streamlined synthesis process for complex ligands used in catalysts for polymer production. nsf.gov This structural versatility makes biphenyl and phenylphenol scaffolds crucial for designing materials with tailored thermal, mechanical, and optical properties.

Research Trajectories of Structurally Related Compounds

Research into compounds structurally related to 4-(4-Butylphenyl)phenol reveals a focus on tuning material properties through systematic modification of the phenylphenol core. Scientists have synthesized and studied a wide array of derivatives to understand structure-property relationships.

One major research trajectory involves the synthesis of esters and ethers from the phenolic hydroxyl group. For example, the 4'-alkoxy-4-biphenylcarbonitriles, which are structurally analogous, are well-known liquid crystalline compounds. The introduction of different alkyl chains allows for the fine-tuning of mesophase behavior. Similarly, esters such as 4-Fluorobenzoic acid 4'-(4"-butylphenyl)phenyl ester have been investigated specifically for their utility as liquid crystal materials. google.com

Another significant area of research is the substitution on the aromatic rings. The introduction of nitro groups, for instance, has been explored for creating herbicidal agents, with studies examining how the position and number of nitro groups affect biological activity. tandfonline.com The addition of bulky groups, like the tert-butyl group in 4-tert-butylphenol, is a common strategy to enhance stability and solubility in non-polar environments, making these derivatives valuable as antioxidants and stabilizers in plastics and oils. wikipedia.orgmdpi.com The tert-butyl group's steric hindrance can also influence reactivity and is a key feature in the synthesis of calixarenes, which are macrocyclic compounds formed from the condensation of phenols and formaldehyde (B43269). wikipedia.org

The synthesis of more complex heterocyclic structures built upon the phenylphenol scaffold is also a prominent research direction. For example, imidazole (B134444) derivatives have been synthesized from precursors like 4-butylaniline, demonstrating the utility of the substituted phenyl group in creating compounds with specific crystal structures stabilized by various intermolecular interactions. derpharmachemica.com These research trends show a consistent effort to leverage the foundational phenylphenol structure, modifying it with various functional groups to develop new materials for a wide range of applications, from electronics to agriculture.

Data Tables

Table 1: Physicochemical Properties of Structurally Related Phenols

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 4-tert-Butylphenol | 98-54-4 | C₁₀H₁₄O | 150.221 | 99.5 | 239.8 |

| 2-Phenylphenol | 90-43-7 | C₁₂H₁₀O | 170.21 | 57 | 286 |

Data sourced from wikipedia.orgiarc.frchemeo.com

Table 2: Research Applications of Phenylphenol Derivatives and Related Scaffolds

| Compound/Scaffold Type | Application Area | Specific Use/Research Finding | Reference(s) |

|---|---|---|---|

| Phenylphenol Esters | Liquid Crystals | Component in liquid crystal mixtures for display devices. | google.comgoogle.com |

| Substituted Biphenyls | Liquid Crystals | The biphenyl backbone is fundamental to many liquid crystal monomers used in LCDs. | diva-portal.org |

| Phenylphenols | Polymer Chemistry | Monomers for electropolymerization to form sensor layers. | nih.gov |

| tert-Butylphenols | Polymer Additives | Used as chain-stoppers to control molecular weight in resins. | wikipedia.org |

| Phenylphenol Ligands | Coordination Chemistry | Formation of dinuclear vanadium(III) complexes with specific spectral and magnetic properties. | tubitak.gov.tr |

| Nitro-phenylphenols | Agrochemicals | Investigated for herbicidal activity. | tandfonline.com |

Structure

2D Structure

属性

CAS 编号 |

84016-40-0 |

|---|---|

分子式 |

C16H18O |

分子量 |

226.31 g/mol |

IUPAC 名称 |

4-(4-butylphenyl)phenol |

InChI |

InChI=1S/C16H18O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12,17H,2-4H2,1H3 |

InChI 键 |

OACHBIGUVRUHBJ-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O |

规范 SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O |

产品来源 |

United States |

Synthetic Methodologies for 4 4 Butylphenyl Phenol and Its Precursors

Established Chemical Synthesis Routes

Traditional synthetic pathways to 4-(4-butylphenyl)phenol and related biphenyl (B1667301) structures rely on well-documented reactions, including catalytic coupling, cross-coupling, and functional group manipulations like alkylation and hydroxylation.

Catalytic Coupling Strategies for Phenyl-Phenol Bond Formation

The direct coupling of phenolic substrates is a key strategy for forming the core biphenyl structure. Oxidative coupling reactions, in particular, offer a direct route by utilizing unfunctionalized phenol (B47542) precursors. nih.gov These reactions can proceed through various mechanisms, often involving the generation of phenol radicals which then dimerize. researchgate.net Nature often utilizes such transformations, and synthetic chemists have developed catalytic systems to control the chemo- and regioselectivity of these couplings. nih.govresearchgate.net

Catalysts based on metals like vanadium and chromium have been shown to be effective for selective ortho-ortho, ortho-para, or para-para homo-couplings of phenols, often using oxygen as an economical and environmentally benign terminal oxidant. core.ac.uk More recently, photocatalysis has emerged as a powerful tool. Acridinium-based photocatalysts can facilitate the efficient homo- and cross-coupling of phenols. researchgate.net In this method, the excited photocatalyst oxidizes the phenol to generate a radical, which then couples with another phenol molecule to form the biphenol product. nih.gov

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Aryl Linkages

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds, forming the backbone of many synthetic routes to biphenyl derivatives like this compound. nobelprize.orgyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. nobelprize.org The three most prominent methods are the Suzuki, Negishi, and Heck reactions.

The Suzuki reaction is widely used for synthesizing substituted biphenyls due to its mild reaction conditions and the use of generally stable and less toxic organoboron compounds. wikipedia.org The reaction couples an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For instance, 4-phenylphenol can be synthesized by the Suzuki coupling of 4-bromophenol or 4-iodophenol with phenylboronic acid. researchgate.netchemicalbook.com The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the catalyst. nobelprize.orgberkeley.edu

The Negishi coupling offers another robust method, coupling an organozinc compound with an organic halide, catalyzed by either palladium or nickel complexes. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. nobelprize.orgwikipedia.org The synthesis of biphenyl derivatives via Negishi coupling can be achieved by reacting an aryl zinc halide with an aryl halide. rsc.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. nobelprize.org

Below is a table summarizing typical components of these key palladium-catalyzed reactions.

| Reaction | Aryl Partner 1 | Aryl Partner 2 | Catalyst | Key Features |

| Suzuki Coupling | Aryl Halide (e.g., 4-bromophenol) | Arylboronic Acid (e.g., 4-butylphenylboronic acid) | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Mild conditions, low toxicity of boron reagents, wide functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Negishi Coupling | Aryl Halide (e.g., 4-halophenol) | Arylzinc Reagent (e.g., 4-butylphenylzinc chloride) | Palladium or Nickel complex (e.g., Ni(PPh₃)₄, Pd(P(t-Bu)₃)₂) | High reactivity and functional group tolerance, useful for complex syntheses. wikipedia.orgorganic-chemistry.org |

Phenolic Hydroxylation and Alkylation Reactions for Butylphenylphenol Synthesis

The synthesis of this compound requires not only the formation of the biphenyl core but also the presence of a hydroxyl (-OH) group and a butyl (-C₄H₉) group at the correct positions. These groups can be introduced either before or after the coupling step.

Phenolic Hydroxylation: The hydroxyl group can be incorporated through various methods. One common approach is the palladium-catalyzed hydroxylation of aryl halides using a strong base like KOH. organic-chemistry.org Another route involves the oxidation of arylboronic acids, which can be achieved using reagents like N-oxides or aqueous hydrogen peroxide, often under mild, metal-free conditions. organic-chemistry.org

Alkylation: The butyl group is typically introduced via a Friedel-Crafts alkylation reaction. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution involves reacting a phenol or a phenyl precursor with an alkylating agent, such as an alkyl halide (e.g., 1-bromobutane) or an alkene (e.g., isobutylene (B52900) for a tert-butyl group), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). cerritos.eduwikipedia.org For example, phenol can be alkylated with isobutene to produce 4-tert-butylphenol (B1678320), with 2-tert-butylphenol as a common side product. wikipedia.org The reaction proceeds by generating a carbocation from the alkylating agent, which then attacks the electron-rich aromatic ring. cerritos.edu

Novel Synthetic Approaches and Green Chemistry Principles in Phenylphenol Production

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. These "green chemistry" principles are increasingly being applied to the synthesis of biphenyls and other valuable chemical intermediates. jddhs.comunibo.it

Sustainable Reaction Conditions and Catalyst Development

A major focus of green synthesis is the replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water. nih.gov The Suzuki reaction, for example, has been successfully performed in aqueous media, making the process more economical and sustainable. nih.govresearchgate.net

Another key area is the development of highly active and recyclable catalysts to minimize waste. Nanocatalysts have gained popularity due to their high surface area, which leads to greater catalytic activity. nih.govgoogle.com Palladium nanoparticles supported on materials like lanthanum phosphate (LaPO₄) or fullerene have been developed as efficient and reusable catalysts for Suzuki-Miyaura coupling reactions in water, allowing for multiple reaction cycles without a significant loss of activity. nih.govresearchgate.net The use of microwave irradiation can also contribute to greener synthesis by reducing reaction times and energy consumption. researchgate.net

The table below highlights some green approaches in biphenyl synthesis.

| Green Chemistry Principle | Application in Biphenyl Synthesis | Example/Benefit |

| Use of Safer Solvents | Performing cross-coupling reactions in water. | Suzuki-Miyaura coupling using a LaPO₄·Pd nanocatalyst in an aqueous medium. nih.gov |

| Catalysis | Development of recyclable heterogeneous catalysts. | Mesoporous MCF-supported tin-palladium nanoparticles for sustainable Suzuki coupling. researchgate.net |

| Design for Energy Efficiency | Use of microwave-assisted heating. | Reduces reaction times for Suzuki couplings from hours to minutes. researchgate.net |

| Waste Prevention | High-yield reactions with recyclable catalysts. | Fullerene-supported PdCl₂ nanocatalyst recycled five times with no clear decrease in yield. researchgate.net |

One-Pot Synthetic Protocols

"One-pot" or "telescoped" reactions, where multiple synthetic steps are performed in the same reaction vessel without isolating intermediates, represent a significant advancement in process efficiency. syngeneintl.com These protocols reduce solvent use, minimize waste, and save time and resources. For the synthesis of substituted phenols, one-pot procedures can combine steps like hydrogenation and alkylation. For instance, cyclohexylphenols have been synthesized in a one-pot reaction from phenol and isopropyl alcohol using a tandem catalytic system. rsc.org Similarly, Negishi cross-coupling reactions can be performed in a one-pot fashion where the required organozinc reagents are generated in situ and immediately coupled with aryl halides. organic-chemistry.org These integrated approaches are a cornerstone of modern, sustainable chemical manufacturing.

Mechanistic Investigations of Key Synthetic Transformations

Two principal pathways for the synthesis of this compound involve either the formation of the biphenyl core as the key step or the introduction of the butyl group onto a pre-existing biphenyl scaffold. The mechanistic details of these pivotal reactions are explored below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. researchgate.netgre.ac.uk For the synthesis of this compound, this can be envisioned through the coupling of a 4-butylphenyl boronic acid derivative with a protected 4-halophenol or vice versa.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., a protected 4-bromophenol) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. The oxidation state of palladium changes from 0 to +2.

Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent (e.g., 4-butylphenylboronic acid) is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the butylphenyl group to the palladium center, displacing the halide.

Reductive Elimination: The final step is reductive elimination, where the two organic ligands on the palladium(II) complex (the butylphenyl group and the protected phenol group) couple to form the desired biphenyl product, this compound (after deprotection). This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The formation of the stable C-C bond is the driving force for this step.

The efficiency of the Suzuki-Miyaura coupling is influenced by various factors, including the choice of catalyst, ligands, base, and solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle.

Friedel-Crafts Acylation and Wolff-Kishner Reduction

An alternative and classical approach to introducing the butyl group involves a two-step sequence starting from biphenyl: Friedel-Crafts acylation followed by Wolff-Kishner reduction.

The Friedel-Crafts acylation introduces an acyl group onto an aromatic ring. In the context of synthesizing a precursor to this compound, biphenyl can be acylated with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comyoutube.com

The mechanism of the Friedel-Crafts acylation proceeds as follows:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the butanoyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. google.compearson.com The acylium ion is a potent electrophile.

Electrophilic Aromatic Substitution: The electron-rich π-system of the biphenyl ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The acylation of biphenyl typically occurs at the para-position (position 4) due to the directing effect of the phenyl group and steric hindrance at the ortho-positions.

Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding 4-butanoylbiphenyl.

A key advantage of Friedel-Crafts acylation over alkylation is that the acyl group is deactivating, which prevents polysubstitution reactions. youtube.com Furthermore, rearrangements of the acylium ion are not observed, unlike the carbocations in Friedel-Crafts alkylation. pearson.com

The carbonyl group of the 4-butanoylbiphenyl intermediate can be reduced to a methylene (B1212753) group (-CH₂-) to form the desired n-butyl substituent using the Wolff-Kishner reduction. chemistrysteps.comyoutube.com This reaction is carried out under basic conditions using hydrazine (N₂H₄) and a strong base, typically potassium hydroxide (KOH), at high temperatures. youtube.com

The mechanism of the Wolff-Kishner reduction involves the following steps:

Hydrazone Formation: The reaction begins with the condensation of the ketone (4-butanoylbiphenyl) with hydrazine to form a hydrazone intermediate. gre.ac.ukmdpi.com This is a reversible reaction.

Deprotonation: The strong base (e.g., hydroxide or alkoxide) deprotonates the terminal nitrogen of the hydrazone, forming a resonance-stabilized anion. gre.ac.uk

Protonation and Tautomerization: The anion is then protonated by a solvent molecule (typically a high-boiling alcohol like diethylene glycol) at the carbon atom. This is followed by a second deprotonation at the nitrogen by the base, leading to the formation of a diimide anion.

Elimination of Nitrogen Gas: The diimide anion is unstable and collapses with the irreversible loss of dinitrogen gas (N₂), which is a thermodynamically favorable process and drives the reaction to completion. mdpi.com This step generates a carbanion.

Protonation of the Carbanion: The resulting carbanion is a strong base and is rapidly protonated by the solvent to yield the final alkane product, 4-butylbiphenyl.

The subsequent introduction of the hydroxyl group at the 4'-position would require additional synthetic steps, such as electrophilic bromination followed by a nucleophilic substitution or a Suzuki coupling with a protected phenol derivative.

Interactive Data Tables

Table 1: Key Synthetic Transformations and Mechanistic Features

| Transformation | Key Intermediates | Driving Force | Key Mechanistic Steps |

| Suzuki-Miyaura Coupling | Palladium(II) complex, Boronate "ate" complex | Formation of a stable C-C bond | Oxidative addition, Transmetalation, Reductive elimination |

| Friedel-Crafts Acylation | Acylium ion, Arenium ion (sigma complex) | Regeneration of aromaticity | Formation of electrophile, Nucleophilic attack, Deprotonation |

| Wolff-Kishner Reduction | Hydrazone, Diimide anion, Carbanion | Irreversible loss of N₂ gas | Hydrazone formation, Deprotonation, Elimination of N₂, Protonation |

Table 2: Comparison of Synthetic Routes

| Feature | Suzuki-Miyaura Coupling | Friedel-Crafts Acylation / Wolff-Kishner Reduction |

| Bond Formation | C(sp²)-C(sp²) bond formation | C(sp²)-C(sp³) bond formation (overall) |

| Key Reagents | Palladium catalyst, Organoboron reagent, Aryl halide | Lewis acid, Acyl halide, Hydrazine, Strong base |

| Reaction Conditions | Generally mild to moderate temperatures | Acylation: often low temp; Reduction: high temp |

| Functional Group Tolerance | Broad, but sensitive to some functional groups | Acylation: sensitive to basic groups; Reduction: sensitive to acidic groups |

| Regioselectivity | High, determined by precursor substitution | Acylation: generally para-selective on biphenyl |

| Byproducts | Boron-containing salts, Halide salts | HCl (acylation), N₂ and H₂O (reduction) |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-(4-butylphenyl)phenol. It provides detailed information about the chemical environment of individual atoms. For analogous compounds such as 4'-tert-butyl-[1,1'-biphenyl]-4-ol, specific chemical shifts in ¹H and ¹³C NMR spectra are critical for structural confirmation. nih.govchemicalbook.comchemicalbook.com

Based on the structure of this compound and data from similar biphenyl (B1667301) compounds, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the aliphatic protons of the butyl group, and the phenolic hydroxyl proton. rsc.org The aromatic region would show complex splitting patterns due to the coupling between protons on the two phenyl rings. The butyl group would exhibit characteristic signals corresponding to the methyl, methylene (B1212753), and benzylic methylene protons. The phenolic -OH signal's position would be dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule, with the chemical shifts indicating their electronic environment. For instance, the carbon atom attached to the hydroxyl group would appear at a characteristic downfield shift. rsc.orgchemicalbook.com

To definitively assign the proton and carbon signals and to confirm the intricate connectivity of the this compound molecule, multidimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This 2D NMR experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the butyl chain and within each of the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the biphenyl framework and the butyl substituent.

These multidimensional approaches, when used in concert, provide a comprehensive and unambiguous determination of the molecular structure of this compound.

While solution-state NMR provides information on the structure of individual molecules, solid-state NMR (ssNMR) offers valuable insights into the structure and dynamics of this compound in its crystalline or aggregated state. In the solid state, molecules are in fixed orientations, which can provide information on intermolecular interactions and packing. thepharmajournal.com

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. For biphenyl and its derivatives, solid-state ¹³C NMR chemical shifts have been shown to be sensitive to the inter-ring torsion angle (the angle between the two phenyl rings). ichemical.com This allows for the conformational analysis of the biphenyl core in the solid state.

Furthermore, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct ssNMR spectra due to differences in molecular packing and intermolecular hydrogen bonding involving the phenolic hydroxyl group.

Infrared (IR) and Raman Spectroscopic Investigations of Molecular Vibrations and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These spectra provide a "fingerprint" that is unique to the compound and confirms the presence of its key functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group, with the broadening indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group would be observed just below 3000 cm⁻¹. The region between 1450 and 1600 cm⁻¹ would contain characteristic C=C stretching vibrations of the aromatic rings.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, which are useful for identifying substituted biphenyl compounds. researchgate.netchemicalbook.com The symmetric ring stretching modes are particularly prominent in the Raman spectra of biphenyl derivatives. stanford.edu

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Phenolic) | 3600-3200 (broad) | Weak |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 (strong) |

| C-O Stretch | 1260-1180 | Moderate |

This table presents expected frequency ranges based on typical values for the respective functional groups.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition of this compound. For a related compound, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, HRMS was used to confirm its calculated molecular formula. mdpi.com

For this compound (C₁₆H₁₈O), the expected exact mass of the molecular ion [M]⁺• would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. An experimentally determined mass from HRMS that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula, thereby confirming its identity.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is an essential tool for assessing the purity of this compound and for identifying any volatile impurities.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through a capillary column. nih.gov Each component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that can be used to identify the compound, often by comparison to a spectral library. thepharmajournal.com

Single Crystal X-ray Diffraction (SCXRD) for Crystalline and Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves directing a beam of X-rays onto a single, high-quality crystal of the target compound. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. By measuring the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule.

For this compound, this analysis would yield critical information, including:

Molecular Confirmation: Unambiguous confirmation of the molecular structure.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Conformation: The dihedral angle between the two phenyl rings, which indicates the degree of twist between them.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Without an experimental study, specific crystallographic data for this compound cannot be provided.

Table 3.4: Hypothetical Crystallographic Data Table for this compound This table is for illustrative purposes only, as experimental data is not available.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₈O |

| Formula Weight | 226.31 g/mol |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z (Molecules per unit cell) | Data Not Available |

The data obtained from an SCXRD experiment is crucial for understanding the non-covalent interactions that dictate how molecules pack together in the solid state. These interactions, though weaker than covalent bonds, are fundamental to the physical properties of the crystal.

For this compound, the primary intermolecular interaction would be the hydrogen bond formed between the hydroxyl (-OH) group of one molecule and the hydroxyl group of a neighboring molecule (O-H···O). This is a common and strong directional interaction in phenols. Additionally, other weaker interactions would be expected, such as:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π interactions: Interactions between the C-H bonds of the butyl group or phenyl rings and the π-system of an adjacent aromatic ring.

Van der Waals forces: General attractive forces between the molecules.

A detailed analysis would map out this network of interactions, revealing whether the molecules form chains, sheets, or more complex three-dimensional architectures. However, without the atomic coordinates from an SCXRD study, a specific description of these interactions for this compound is not possible.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules, offering a balance between computational cost and accuracy. For 4-(4-Butylphenyl)phenol, DFT calculations provide a detailed understanding of its molecular orbitals and reactivity.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

A key aspect of understanding a molecule's chemical behavior lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining the molecule's reactivity, electronic transitions, and charge transfer properties.

In studies of related phenolic biphenyl (B1667301) compounds, DFT calculations have been employed to determine the HOMO and LUMO energy levels. nih.govnih.gov The HOMO is typically localized on the electron-rich phenol (B47542) ring, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is often distributed across the biphenyl system, suggesting it can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For substituted biphenyls, the nature and position of the substituents significantly influence the frontier orbital energies. In the case of this compound, the electron-donating hydroxyl group and the alkyl butyl group are expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Table 1: Representative Frontier Orbital Energies for Substituted Biphenyls (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Biphenyl | -6.25 | -0.52 | 5.73 |

| 4-Hydroxybiphenyl | -5.89 | -0.45 | 5.44 |

| 4-Butylbiphenyl | -6.10 | -0.48 | 5.62 |

Note: The data in this table is illustrative and represents typical values for related compounds. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not rigid, with rotation possible around the C-C single bond connecting the two phenyl rings and within the butyl chain. Conformational analysis using DFT allows for the identification of the most stable geometric arrangements (energy minima) and the energy barriers between them.

The dihedral angle between the two phenyl rings is a key conformational parameter in biphenyl derivatives. A planar conformation would maximize π-orbital overlap, but is often disfavored due to steric hindrance between the ortho-hydrogens. DFT calculations on biphenyl and its derivatives typically predict a twisted conformation to be the most stable. researchgate.net For this compound, the presence of the butyl group can further influence the preferred dihedral angle and the orientation of the alkyl chain. Energy minimization studies can map out the potential energy surface as a function of these rotational degrees of freedom, revealing the global energy minimum and other low-energy conformers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Interactions

While DFT provides insights into the static properties of an isolated molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions in a condensed phase (e.g., in a solvent or as part of a larger assembly).

MD simulations of biphenyl derivatives have been used to investigate their behavior in liquid crystal phases and at interfaces. beilstein-journals.orgbenthamopenarchives.comrsc.org For this compound, MD simulations could be used to understand its solvation in different media, its aggregation behavior, and its interaction with other molecules. These simulations track the positions and velocities of all atoms in the system over time, governed by a force field that describes the inter- and intramolecular interactions.

From these simulations, various properties can be calculated, including radial distribution functions to understand local ordering, diffusion coefficients to characterize mobility, and orientational order parameters to describe the alignment of molecules. Such studies are particularly relevant for understanding the macroscopic properties of materials containing this compound. For instance, simulations of phenolic resins have provided insights into their physical and thermal properties. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. tandfonline.comnih.govresearchgate.netnih.govbham.ac.uk These models are built by developing mathematical relationships between a set of molecular descriptors and an experimentally determined property.

For phenolic compounds and biphenyl derivatives, QSPR models have been developed to predict a range of properties. tandfonline.comnih.govresearchgate.net Molecular descriptors can be calculated from the molecular structure and can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical.

A typical QSPR workflow for this compound would involve:

Data Collection: Gathering experimental data for a series of related compounds.

Descriptor Calculation: Computing a large number of molecular descriptors for each compound.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Such models can then be used to predict the properties of new or untested compounds like this compound, reducing the need for extensive experimental measurements.

Computational Spectroscopic Prediction and Validation

Computational methods are invaluable for predicting and interpreting experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. arxiv.orgresearchgate.netcore.ac.ukesisresearch.orgarxiv.org

DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. esisresearch.org By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made, providing insights into the molecular structure and bonding.

Similarly, NMR chemical shifts can be predicted with a high degree of accuracy using quantum chemical calculations. researchgate.netnih.govmdpi.comresearchgate.net These calculations determine the magnetic shielding of each nucleus in the molecule, which is then converted to a chemical shift. The predicted NMR spectra can aid in the structural elucidation of new compounds and in the interpretation of complex experimental spectra. For this compound, computational prediction of its ¹H and ¹³C NMR spectra would be a valuable tool for its characterization.

Derivatization and Functionalization Strategies for Enhanced Functionality

Synthesis of Functionalized 4-(4-Butylphenyl)phenol Derivatives

The synthesis of functionalized derivatives of this compound is a key area of research aimed at expanding its utility. The primary focus of these synthetic efforts is the targeted modification of the phenolic hydroxyl group and the biphenyl (B1667301) structure to introduce novel properties.

The biphenyl core of this compound provides a rigid, rod-like structure that is a fundamental characteristic of many liquid crystalline molecules, also known as mesogens. By attaching appropriate functional groups, it is possible to induce or enhance liquid crystalline properties in derivatives of this compound. The synthesis of such derivatives often involves the esterification or etherification of the phenolic hydroxyl group with molecules that promote mesophase formation.

For instance, the reaction of 4'-hydroxybiphenyl-4-carboxylate derivatives with various alkyl chains has been shown to produce compounds exhibiting smectic and nematic phases. mdpi.comresearchgate.net While specific studies on this compound are not extensively documented, the principles of liquid crystal design suggest that similar modifications would be effective. The general strategy involves coupling the phenol (B47542) with a carboxylic acid or an alkyl halide containing a terminal group that enhances the molecule's aspect ratio and intermolecular interactions. The choice of the terminal group and the length of any flexible alkyl spacers are crucial in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.

A general synthetic approach to create liquid crystalline derivatives from a 4-alkyl-4'-hydroxybiphenyl core, analogous to this compound, is outlined below:

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Moiety | Potential Liquid Crystalline Phase |

| 4-alkyl-4'-hydroxybiphenyl | Alkanoyl chloride | Esterification | 4-alkyl-4'-(alkanoyloxy)biphenyl | Nematic, Smectic |

| 4-alkyl-4'-hydroxybiphenyl | Alkyl bromide | Williamson Ether Synthesis | 4-alkyl-4'-(alkoxy)biphenyl | Nematic, Smectic |

| 4-alkyl-4'-hydroxybiphenyl | 4-alkoxybenzoic acid | Steglich Esterification | 4-alkyl-4'-(4-alkoxybenzoyloxy)biphenyl | Nematic, Smectic |

This table presents potential synthetic pathways based on established methods for analogous 4-alkyl-4'-hydroxybiphenyl compounds.

The mesomorphic properties of these derivatives are highly dependent on the nature of the substituent 'R' and the length of the alkyl or alkoxy chains. For example, studies on other biphenyl systems have shown that increasing the alkyl chain length can lead to a transition from nematic to smectic phases. researchgate.net

The incorporation of this compound units into polymer backbones or as pendant groups can impart desirable properties to the resulting macromolecule, such as enhanced thermal stability and specific liquid crystalline behavior. This is achieved by first attaching a polymerizable group to the this compound molecule.

Common polymerizable groups that can be introduced include vinyl, acrylate (B77674), or methacrylate (B99206) moieties. For example, the phenolic hydroxyl group can be reacted with acryloyl chloride or methacryloyl chloride to form the corresponding acrylate or methacrylate ester. These monomers can then undergo free-radical polymerization to yield side-chain liquid crystalline polymers, where the rigid this compound unit acts as the mesogenic side group.

Another approach involves creating difunctional monomers from this compound that can be used in step-growth polymerization. For instance, derivatization of both ends of a molecule containing the this compound core could lead to monomers suitable for producing main-chain liquid crystalline polymers. Research on analogous biphenyl systems has demonstrated the synthesis of liquid crystalline polymers from monomers containing the 4-hydroxybiphenyl unit. acs.orgmdpi.com

| Polymerizable Group | Reagent | Reaction Type | Resulting Monomer | Polymerization Method |

| Acrylate | Acryloyl chloride | Esterification | 4-(4-butylphenyl)phenyl acrylate | Free-radical polymerization |

| Methacrylate | Methacryloyl chloride | Esterification | 4-(4-butylphenyl)phenyl methacrylate | Free-radical polymerization |

| Vinyl Ether | 2-Chloroethyl vinyl ether | Williamson Ether Synthesis | 4-(4-butylphenyl)phenoxyethyl vinyl ether | Cationic polymerization |

This table illustrates common strategies for attaching polymerizable groups to phenolic compounds.

The development of photoresponsive materials, which change their properties upon exposure to light, is a rapidly advancing field. The this compound scaffold can be functionalized with photochromic molecules to create such materials. Photochromic compounds can undergo reversible isomerization between two forms with different absorption spectra, leading to changes in color or other properties.

A common strategy involves incorporating azobenzene (B91143) or spiropyran moieties into the structure. For example, the phenolic hydroxyl group of this compound could be coupled with a diazonium salt to introduce an azobenzene group, a well-known photochromic unit. The resulting molecule could then exhibit photoisomerization between its trans and cis forms upon irradiation with light of specific wavelengths.

While direct synthesis of photoresponsive derivatives of this compound is not widely reported, the principles are well-established for other phenolic and biphenyl-based systems. These photoresponsive derivatives have potential applications in optical data storage, molecular switches, and light-controllable liquid crystal displays. mdpi.com

Exploration of Structure-Activity Relationships in Derivatives (excluding biological activity)

Understanding the relationship between the molecular structure of this compound derivatives and their physical properties is crucial for the rational design of new materials. For liquid crystalline derivatives, key structural features that influence mesomorphic behavior include the length and branching of the alkyl chain, the nature of the linking group (e.g., ester vs. ether), and the presence of lateral substituents on the biphenyl core.

Generally, for a homologous series of 4-alkyl-4'-substituted biphenyls, the following trends are observed:

Alkyl Chain Length: Increasing the length of the terminal alkyl chain tends to stabilize smectic phases over nematic phases and lowers the clearing point (the temperature at which the material becomes isotropic). researchgate.net

Linking Group: The choice of the group linking a mesogenic core to a terminal chain can significantly affect the thermal stability and type of mesophase.

Lateral Substitution: The introduction of substituents on the sides of the biphenyl core can disrupt the molecular packing, leading to lower melting points and potentially altering the mesophase behavior.

Systematic studies on homologous series of related biphenyl compounds have allowed for the development of predictive models that correlate molecular structure with properties such as phase transition temperatures and birefringence.

Strategies for Hindered Phenol Derivatization

Hindered phenols are a class of antioxidants that are widely used to prevent the oxidative degradation of organic materials, including polymers. The antioxidant activity of these compounds stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a radical, thereby terminating a radical chain reaction. The presence of bulky alkyl groups at the ortho positions to the hydroxyl group sterically hinders the resulting phenoxy radical, preventing it from participating in further undesirable reactions.

While this compound itself is not a classic hindered phenol, it can be derivatized to incorporate this functionality. A common strategy is the ortho-alkylation of the phenolic ring with bulky groups such as tert-butyl groups. This can be achieved through a Friedel-Crafts alkylation reaction using an alkylating agent like tert-butanol (B103910) or isobutylene (B52900) in the presence of an acid catalyst.

The synthesis of a hindered phenol derivative from this compound would involve the following general steps:

Protection of the hydroxyl group (if necessary): To prevent side reactions, the phenolic hydroxyl group might first be protected.

Friedel-Crafts Alkylation: Reaction with a bulky alkylating agent (e.g., tert-butyl chloride or tert-butanol) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce alkyl groups at the positions ortho to the hydroxyl group.

Deprotection: Removal of the protecting group to yield the final hindered phenol derivative.

The resulting hindered phenol, based on the this compound scaffold, could then be further functionalized, for example, by esterification of the hydroxyl group to produce high molecular weight antioxidants with low volatility. google.comorganic-chemistry.orgresearchgate.net

Supramolecular Chemistry and Self Assembly Studies

Investigation of Hydrogen Bonding Networks and Crystal Packing

The phenolic hydroxyl group is a primary driver in the formation of ordered structures in the solid state. In phenols, the crystal structures are often dominated by intermolecular hydrogen bonding. rsc.org The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or cyclic motifs. For instance, in many phenol-based molecules, O—H⋯O hydrogen bonds are the principal interactions that stabilize the crystal lattice. nih.gov

This table presents generalized data for phenolic compounds to illustrate the expected interactions for 4-(4-Butylphenyl)phenol.

π-π Stacking Interactions in Organized Assemblies

The biphenyl (B1667301) core of this compound provides a large surface area for π-π stacking interactions, which are crucial non-covalent forces in the self-organization of aromatic molecules. scirp.org These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. nih.govmdpi.com The stability and geometry of these stacked assemblies can be influenced by substituents and the surrounding environment. scirp.org

Theoretical studies on phenol (B47542) dimers indicate that both parallel-displaced and T-shaped conformations are stable arrangements. researchgate.net The interaction energies are significant, though they can be overestimated by certain computational methods. scirp.org For this compound, the extended biphenyl system is expected to favor parallel-displaced stacking to maximize van der Waals interactions. These stacking interactions would likely occur between the biphenyl cores of molecules arranged in layers or columns, complementing the hydrogen-bonding networks. The interplay between strong, directional hydrogen bonds and weaker, less directional π-π stacking dictates the final supramolecular architecture.

Table 2: Calculated π-π Stacking Interaction Energies for Phenol Dimers

| Dimer Conformation | Method | Basis Set | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Eclipsed Stacked | M062X | 6-311++G(d,p) | -2.5 to -3.5 |

| Staggered Stacked | M062X | 6-311++G(d,p) | -3.0 to -4.0 |

Data is based on computational studies of phenol and diphenol systems to provide context for the interactions expected in this compound. scirp.orgscirp.org

Evaporation-Induced Self-Assembly (EISA) Techniques for Nanostructured Film Formation

Evaporation-Induced Self-Assembly (EISA) is a versatile technique for creating highly ordered, nanostructured materials from solution. rsc.org The process involves the controlled evaporation of a solvent from a solution containing the material of interest, which leads to a progressive increase in concentration and subsequent self-assembly into organized structures like thin films. rsc.org

While specific studies on the use of this compound in EISA are not prevalent, its molecular structure makes it a promising candidate. The amphiphilic nature of the molecule, with its polar hydroxyl head and non-polar butylphenyl tail, is conducive to forming ordered assemblies such as micelles or lamellar phases in solution. During the EISA process, as the solvent evaporates, these assemblies can deposit onto a substrate, forming highly structured films. The liquid crystalline properties that may be induced by the rigid biphenyl core and the flexible alkyl chain could further enhance the degree of order in the final material.

Table 3: Key Stages and Parameters in the EISA Process

| Stage | Description | Key Parameters |

|---|---|---|

| 1. Solution Preparation | The compound is dissolved in a suitable solvent or solvent mixture. | Concentration, solvent volatility, solubility of the compound. |

| 2. Deposition | The solution is applied to a substrate (e.g., via dip-coating, spin-coating). | Withdrawal speed, rotation speed, substrate surface energy. |

| 3. Controlled Evaporation | The solvent is evaporated in a controlled environment, inducing self-assembly. | Temperature, humidity, airflow, evaporation rate. |

| 4. Structure Formation | As concentration increases, molecules assemble into ordered nanostructures. | Molecular interactions (H-bonding, π-π stacking), molecular geometry. |

| 5. Final Film | A solid, nanostructured thin film is formed on the substrate. | Film thickness, long-range order, defect density. |

This table describes the general EISA process, which could be applicable to this compound. rsc.org

Host-Guest Chemistry and Molecular Recognition Phenomena

Molecular recognition involves the specific binding of a "guest" molecule to a "host" molecule through non-covalent interactions. Research into host molecules designed with structural components similar to this compound highlights the principles of this phenomenon. For example, receptors incorporating a 4-n-butyl aniline moiety have been synthesized and studied for their binding properties. kiku.dk In these systems, the butyl group was specifically included to enhance solubility in organic solvents like chloroform, which is crucial for studying host-guest interactions using techniques like NMR. kiku.dk

These host molecules, featuring urea adamantyl groups, were evaluated for their ability to bind a series of ureido-glycine derivative guests. kiku.dk The binding is driven by a combination of hydrogen bonding between the urea moieties and van der Waals interactions. The flexibility and basicity of the host molecule are critical factors that determine the selectivity and strength of the guest binding. kiku.dk The structural similarity of this compound to these aniline-based hosts suggests its potential utility in similar molecular recognition applications, where its phenolic -OH group could serve as a key hydrogen-bonding site for recognizing complementary guest molecules.

Table 4: Example of a Host-Guest System Based on a 4-n-Butyl Aniline Moiety

| Host Molecule | Guest Molecule | Key Interactions | Solvent |

|---|

This table is based on a study of a structurally analogous system to illustrate the principles of molecular recognition. kiku.dk

Formation of Polymeric Supramolecular Structures and Gels

Low-molecular-weight compounds, known as organogelators, can self-assemble in organic solvents to form three-dimensional networks that immobilize the solvent, resulting in a gel. uni-osnabrueck.de The formation of these supramolecular structures is driven by specific, directional non-covalent interactions. Molecules that are effective organogelators often consist of a polar head group capable of hydrogen bonding and a large, non-polar segment. uni-osnabrueck.de

This compound possesses the requisite structural features to function as an organogelator. Its hydroxyl group can form directional hydrogen bonds, initiating one-dimensional growth, while the large, flat biphenyl core can promote further aggregation through π-π stacking. This combination of interactions can lead to the formation of long, entangled fibers that create the gel network. The formation and stability of such supramolecular gels are highly dependent on factors like solvent polarity, temperature, and gelator concentration. While many organogelators are polymeric, there is a significant class of small molecules that achieve gelation through hierarchical self-assembly. uni-osnabrueck.dersc.org

| Solvophobic Effects | In certain solvents, aggregation is driven by the unfavorable interaction between the solvent and parts of the gelator molecule. | Non-polar groups in polar solvents or vice versa. |

Applications in Advanced Functional Materials Research

Integration into Liquid Crystalline Systems

The elongated and rigid nature of the biphenyl (B1667301) core in 4-(4-Butylphenyl)phenol is a fundamental characteristic of many liquid crystalline molecules, known as mesogens. The butyl group provides necessary flexibility, while the terminal hydroxyl group offers a site for further chemical modification, allowing for the synthesis of a diverse range of liquid crystal derivatives.

The study of mesophase behavior is critical to characterizing liquid crystalline materials. This typically involves identifying the types of liquid crystal phases (e.g., nematic, smectic) and determining the temperature ranges at which they are stable. Experimental techniques such as Polarized Optical Microscopy (POM) are used to observe the unique textures of different phases, while Differential Scanning Calorimetry (DSC) is employed to measure the transition temperatures and enthalpy changes associated with them. nih.govrsc.orgrsc.org

In hypothetical studies of liquid crystals derived from this compound, where the hydroxyl group is esterified with a series of 4-alkoxybenzoic acids, one would expect to observe how the length of the alkoxy chain influences the mesomorphic properties. The resulting data would resemble the following representative table, which illustrates the kind of findings generated in such research.

Table 1: Representative Mesophase Transitions of a Homologous Series of Liquid Crystals Derived from this compound This table is a representative example of expected data and is not derived from published results for this specific compound series.

| Alkoxy Chain Length (n) | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Mesophase Type |

|---|---|---|---|---|

| 4 | Cr → SmA | 85.2 | 21.5 | Smectic A |

| SmA → N | 110.5 | 1.8 | Nematic | |

| N → I | 125.1 | 0.9 | - | |

| 6 | Cr → SmA | 82.1 | 24.3 | Smectic A |

| SmA → N | 118.9 | 2.1 | Nematic | |

| N → I | 122.6 | 0.8 | - | |

| 8 | Cr → SmA | 79.8 | 27.8 | Smectic A |

| SmA → I | 115.4 | 3.5 | - | |

| 10 | Cr → SmA | 76.5 | 30.1 | Smectic A |

| SmA → I | 109.7 | 4.2 | - |

Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic Liquid

The design of novel liquid crystalline materials is a process of targeted molecular engineering to achieve desired properties. researchgate.netnih.gov The goal is often to create materials with broad temperature ranges for specific mesophases, which is crucial for applications like liquid crystal displays (LCDs). nih.gov Key design principles involve modifying the rigid core, the terminal flexible chains, and any linking groups. rsc.orgmdpi.com

For compounds to form columnar discotic liquid crystal phases, for instance, specific molecular design is required for their ordered structural packing. researchgate.netrsc.org Researchers may design and synthesize series of derivatives to disrupt molecular crystal packing and encourage the formation of a liquid crystal phase. researchgate.netrsc.org The introduction of bulky side groups or the alteration of chain length can induce significant changes in intermolecular interactions, leading to different packing arrangements and, consequently, novel mesophases. mdpi.com Appending a large cyclic unit to a short terminal chain, for example, can promote the formation of lamellar smectic phases. whiterose.ac.uk The structure of this compound offers a versatile scaffold for such molecular design, allowing for systematic modifications to explore new phase behaviors.

A comprehensive understanding of mesophase transitions is achieved by combining experimental data with theoretical calculations. rsc.org Experimental techniques like DSC and POM provide macroscopic information on phase transitions. nih.gov To understand these behaviors at a molecular level, quantum chemical calculations such as Density Functional Theory (DFT) are employed. nih.govrsc.org DFT can be used to calculate molecular geometry, dipole moments, and polarizability, which are crucial factors influencing the stability of liquid crystal phases. nih.govnih.gov

By correlating experimentally measured transition temperatures with theoretically calculated molecular parameters, researchers can gain deeper insights into structure-property relationships. nih.gov For example, an increase in molecular polarizability might be linked to the stabilization of a particular mesophase. This integrated approach is essential for the rational design of new liquid crystal materials with enhanced performance. nih.govrsc.org

Table 2: Representative Comparison of Experimental and DFT-Calculated Properties This table is a representative example of expected data and is not derived from published results for this specific compound.

| Property | Experimental Value | DFT Calculated Value |

|---|---|---|

| Nematic-Isotropic Transition TNI (°C) | 125.1 | - |

| Dipole Moment (Debye) | - | 3.45 D |

| Molecular Polarizability (α) | - | 55.2 ų |

| Aspect Ratio (Length/Width) | - | 3.1 |

Role as a Building Block in Polymer Science and Resin Chemistry

The phenolic hydroxyl group on this compound makes it a valuable monomer or modifier in the synthesis of various polymers and resins. Its monofunctional nature dictates a specific role in polymerization processes.

In step-growth polymerization, such as the synthesis of polyesters or polycarbonates, the final molecular weight is controlled by the stoichiometry of the functional groups. The introduction of a monofunctional monomer, often called a chain stopper or chain terminator, is a common strategy to regulate polymer chain length. mdpi.com

Because this compound possesses only one reactive hydroxyl group, it can react at the end of a growing polymer chain, effectively capping it and preventing further propagation. This allows for precise control over the average molecular weight and the molecular weight distribution of the resulting polymer, which in turn influences its mechanical and thermal properties. Research in this area would involve polymerizing bifunctional monomers in the presence of varying concentrations of this compound and characterizing the resulting polymers' molecular weights. Cardanol, another natural phenol (B47542), has been successfully used as a chain stopper in the synthesis of alkyd resins, demonstrating the viability of this approach. mdpi.com

Polycarbonates and epoxy resins are high-performance polymers that typically rely on bisphenols (molecules with two phenol groups), such as Bisphenol A (BPA), as primary building blocks. datapdf.comekb.eg For instance, polycarbonates are often synthesized through the transesterification of a bisphenol with diphenyl carbonate (DPC). mdpi.comuwb.edu.pl Epoxy resins are commonly formed by reacting a bisphenol with epichlorohydrin. ekb.eg

Given that this compound is a mono-phenol, it cannot act as a cross-linking agent or a primary monomer for building the backbone of these polymers in the same way as BPA. However, it can be used as a functional modifier. In epoxy resin formulations, phenols can react with epoxy groups in a ring-opening reaction. nih.govresearchgate.net By incorporating this compound, the properties of the final cured resin can be tailored. The bulky, hydrophobic butylphenyl group would be introduced at the periphery of the cross-linked network, potentially modifying properties such as chemical resistance, surface energy, and impact strength. google.com

Application in Adhesives and Coatings Research

Substituted phenols are fundamental components in the synthesis of high-performance polymers for adhesives and coatings, primarily through their reaction with formaldehyde (B43269) to create phenolic resins or as modifying agents in other polymer systems like epoxies. researchgate.netresearchgate.netmdpi.com Phenolic resins are known for their excellent thermal resistance, chemical durability, and strong bonding capabilities. researchgate.netresearchgate.net The incorporation of specific substituent groups on the phenol ring can strategically alter the properties of the final cured resin.

While direct research focusing exclusively on this compound in adhesive formulations is not extensively documented, its structure suggests significant potential as a specialty monomer or modifier. The key features of the molecule that are relevant for this application include:

The Phenolic Hydroxyl Group: This group provides the reactive site for polymerization, typically with aldehydes like formaldehyde, to form the cross-linked network characteristic of phenolic resins. researchgate.net It can also react with epoxy groups, making it a candidate as a curing agent or modifier for epoxy resins to enhance adhesion and thermal properties. researchgate.net

The Biphenyl Core: The rigid and bulky biphenyl structure can increase the thermal stability and mechanical strength of the resulting polymer network compared to standard phenol-based resins.

The Butyl Group: This nonpolar alkyl chain can enhance the resin's hydrophobicity, leading to improved moisture resistance in the final coating or adhesive. researchgate.net Furthermore, it can improve the compatibility and solubility of the phenolic component with other organic polymers and solvents used in formulations.

In epoxy resin systems, which are widely used for high-strength structural adhesives and protective coatings, phenolic compounds can be used as hardeners. specialchem.comgantrade.com The incorporation of a molecule like this compound could yield cured epoxy systems with a unique balance of properties, including high strength and enhanced durability.

Table 1: Potential Effects of this compound Structural Components in Resins

| Structural Component | Potential Influence on Adhesive/Coating Properties |

|---|---|

| Phenolic -OH | Primary reaction site for cross-linking with formaldehyde or epoxy groups. |

| Biphenyl Core | May increase thermal stability (Tg), rigidity, and mechanical strength. |

Utilization in Organic Optoelectronic and Photonic Materials Research

Organic materials with delocalized π-electron systems are at the forefront of research for next-generation optoelectronic and photonic devices. nih.gov Their tunable electronic properties, ease of processing, and mechanical flexibility offer advantages over traditional inorganic materials. The biphenyl structure within this compound provides a conjugated π-system, making it an attractive scaffold for developing new functional organic materials.

Development of Organic Non-Linear Optical (NLO) Materials

Organic materials can exhibit strong non-linear optical (NLO) properties due to the high mobility of π-electrons in their conjugated structures. researchgate.net These materials can alter the properties of light, such as its frequency or refractive index, and are crucial for applications in telecommunications, optical data storage, and optical switching. psu.edunih.gov A key strategy in designing NLO molecules is to create a "push-pull" system, where an electron-donating group and an electron-accepting group are attached to opposite ends of a π-conjugated bridge, leading to a large change in dipole moment upon excitation. nih.gov

The this compound molecule possesses a biphenyl core that acts as an excellent π-conjugated system. This biphenyl unit is known to contribute to NLO properties in various molecular structures, including liquid crystals. icm.edu.plnih.govresearchgate.net The inherent asymmetry of this compound, with a hydroxyl group (electron-donating) and a butyl group (weakly electron-donating), establishes a basic framework for NLO activity.

Research has shown that biphenyl derivatives can possess significant second-order nonlinear polarizations (β). nih.gov The NLO response of molecules based on the this compound scaffold could be further enhanced through chemical modification, as summarized in the table below.

Table 2: Strategies for Enhancing NLO Properties of a Biphenyl Scaffold

| Modification Strategy | Rationale | Example Substituent |

|---|---|---|

| Add Strong Donor Group | Increases the "push" of electrons into the π-system. | Amino (-NH2), Methoxy (B1213986) (-OCH3) |

| Add Strong Acceptor Group | Increases the "pull" of electrons, enhancing intramolecular charge transfer (ICT). | Nitro (-NO2), Cyano (-CN) |

By strategically functionalizing the biphenyl core of this compound, researchers can develop novel chromophores with tailored NLO responses for advanced photonic applications.

Functional Materials with Photoluminescent Properties

Photoluminescent organic materials are vital for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The emission properties of these materials are intrinsically linked to their molecular structure. Biphenyl itself is a well-known fluorophore that emits in the UV region. The introduction of substituent groups can significantly alter the absorption and emission wavelengths, as well as the quantum yield (the efficiency of light emission). nih.gov

Studies on phenol derivatives show that increasing the conjugation, for instance by moving from phenol to a bisphenol, leads to a shift in absorption to longer wavelengths. researchgate.net The biphenyl core in this compound provides a larger conjugated system than a single benzene (B151609) ring, shifting its optical properties towards the visible spectrum. The hydroxyl and butyl groups can further tune these properties through their electronic effects and influence on molecular packing in the solid state. Research on substituted styryl-biphenyls demonstrates that electron-donating groups like methoxy (-OCH3) can cause the absorption and emission wavelengths to become longer (a red shift). nih.gov

Furthermore, this compound can serve as a monomer for creating new photoluminescent polymers. By incorporating this fluorescent building block into a polymer chain, materials with tailored luminescent properties can be synthesized for applications like solid-state lighting or optical sensors. mdpi.com

Table 3: Influence of Substituents on Photoluminescence of Biphenyl Derivatives

| Substituent Type on Biphenyl Core | Effect on Absorption/Emission Wavelength | Impact on Quantum Yield | Reference Principle |

|---|---|---|---|

| Electron-donating groups (e.g., -OH, -OCH3) | Red shift (longer wavelength) | Variable, can increase or decrease | nih.gov |

| Electron-withdrawing groups (e.g., -NO2) | Blue shift in absorption, Red shift in emission | Generally decreases | nih.gov |

Incorporation into Nanostructured and Hybrid Materials

The functionalization of nanomaterials with organic molecules is a powerful strategy to create hybrid materials with synergistic or entirely new properties. The organic component can improve the stability and dispersibility of nanoparticles, or impart specific chemical functionality. Phenolic compounds are particularly useful for surface modification due to their reactivity and ability to interact with various surfaces. mdpi.com

A direct application involving a closely related structure is the synthesis of butylphenyl-functionalized platinum (Pt) nanoparticles. nih.gov In this research, butylphenyl groups were chemically attached to the surface of Pt nanoparticles. These organic layers acted as a barrier to prevent the adsorption of carbon monoxide (CO), a common catalyst poison. The resulting hybrid nanomaterial showed significantly enhanced electrocatalytic activity and resistance to CO poisoning during formic acid oxidation, a key reaction in fuel cell technology. nih.gov This demonstrates how a butylphenyl moiety can be used to precisely engineer the surface of a nanomaterial to control its catalytic performance.

The this compound molecule, with its reactive hydroxyl group, offers a versatile handle for grafting onto the surface of metal oxide nanoparticles (e.g., TiO2, ZnO) or for incorporation into more complex architectures like covalent organic frameworks (COFs). researchgate.net Such hybrid materials could find applications in catalysis, sensing, and environmental remediation.

Table 4: Research on Butylphenyl-Functionalized Nanoparticles

| Nanoparticle | Functionalizing Group | Synthesis Method | Key Finding | Application Area |

|---|

Future Research Directions and Concluding Outlook

Emerging Trends in Phenylphenol Chemistry and Materials Science

The field of phenylphenol chemistry is experiencing a significant transformation, driven by the need for sustainable practices and high-performance materials. A major trend is the development of bio-based epoxy resins and curing agents to replace petroleum-derived precursors like bisphenol A (BPA). foreverest.netmdpi.com This shift addresses both environmental concerns and the demand for safer materials, as traditional feedstocks and curing agents can be toxic. foreverest.net Research is focused on synthesizing resins from renewable sources such as plant oils, sugars, and polyphenols like lignin and resveratrol, which can offer comparable or even superior thermomechanical properties. foreverest.netspecificpolymers.com

Another key trend is the integration of advanced computational tools and automation in chemical synthesis. zenodo.org Chemoinformatics, data science, and machine learning algorithms are accelerating the discovery of new materials and the optimization of reaction conditions. zenodo.orgchemrxiv.org These methods allow for the rapid prediction of molecular properties, streamlining the development of novel phenylphenol derivatives with tailored characteristics. zenodo.org

Furthermore, there is a growing emphasis on creating functional polymers with inherent properties such as flame retardancy. crimsonpublishers.com By incorporating phosphorus-containing intermediates derived from phenylphenols, researchers can synthesize new resins with high thermal stability and low water absorbability, suitable for high-performance coatings and composites. crimsonpublishers.comgoogle.com The anodic polymerization of phenylphenols is also being explored as a method to create coherent, structured polymer films with potential applications in sensing and electronics. nih.gov

| Trend | Description | Key Drivers | Potential Impact |

|---|---|---|---|

| Bio-based Feedstocks | Replacement of petroleum-based precursors (e.g., BPA) with renewable resources like lignin, plant oils, and resveratrol for synthesizing epoxy resins and polymers. foreverest.netresearchgate.net | Environmental concerns, sustainability goals, demand for safer materials. foreverest.net | Reduced reliance on fossil fuels, development of "greener" plastics and resins with potentially novel properties. mdpi.com |

| Advanced Synthesis & Automation | Use of high-throughput tools, machine learning, and AI to predict molecular properties and optimize reaction conditions for new phenylphenol derivatives. zenodo.orgchemrxiv.org | Need for faster material discovery, efficiency in research and development. | Accelerated design of materials with specific, tailored functionalities. zenodo.org |

| Inherently Functional Polymers | Synthesis of polymers with built-in functionalities, such as flame retardancy or specific electronic properties, by modifying phenylphenol structures. crimsonpublishers.com | Demand for high-performance materials in electronics, aerospace, and construction. | Creation of safer, more durable materials that do not require potentially leachable additives. |

| Electropolymerization | Anodic polymerization to create structured, thin polymer films from phenylphenol monomers on electrode surfaces. nih.gov | Advancements in sensor technology and microelectronics. | Development of novel sensor layers and electronic components. nih.gov |

Potential for Novel Material Architectures and Multifunctional Systems

The rigid, aromatic structure of 4-(4-Butylphenyl)phenol and related biphenyl (B1667301) compounds makes them ideal building blocks for novel material architectures with unique functionalities. A primary area of application is in liquid crystals (LCs) for display technologies. nih.gov The biphenyl core is a foundational element for many LC molecules, and modifying the terminal groups, such as the butyl group in this compound, allows for the fine-tuning of properties like dielectric anisotropy, viscosity, and clearing point, which are critical for high-performance displays. google.comnih.gov